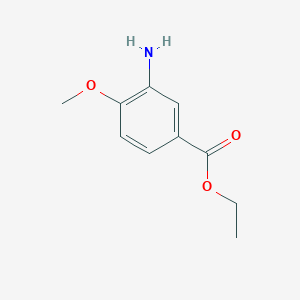

Ethyl 3-Amino-4-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWCDEPEMGXGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-Amino-4-methoxybenzoate

This compound is a valuable substituted aromatic compound that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and dye industries. Its bifunctional nature, possessing both an amine and an ester group on a substituted benzene ring, allows for diverse chemical transformations. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and expected analytical characterization.

The Primary Synthetic Pathway: A Two-Step Approach

The most prevalent and logical synthetic route to this compound commences with the commercially available precursor, 4-methoxy-3-nitrobenzoic acid. This pathway involves two sequential and well-established chemical transformations: the reduction of the nitro group to a primary amine, followed by the esterification of the carboxylic acid functionality.

Caption: Overall synthesis pathway for this compound.

Part 1: Reduction of 4-methoxy-3-nitrobenzoic acid

The initial step in the synthesis is the selective reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid to form 3-amino-4-methoxybenzoic acid. While various reducing agents can accomplish this transformation, a common and effective method involves the use of tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid.[1]

Causality of Experimental Choices

-

Choice of Reducing Agent (SnCl₂·2H₂O/HCl): Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds.[1] The reaction proceeds through a series of single electron transfers from the Sn(II) species, which is oxidized to Sn(IV). The acidic medium (HCl) is crucial as it protonates the nitro group, making it a better electron acceptor, and also serves as the source of protons for the formation of water as a byproduct. This method is generally selective for the nitro group, leaving other functional groups like the carboxylic acid and methoxy group intact.

-

Solvent (Ethanol): Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its relatively high boiling point, which is suitable for reflux conditions.

-

Reaction Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate and driving the reaction to completion.

Experimental Protocol

Caption: Experimental workflow for the reduction of 4-methoxy-3-nitrobenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 5g scale) |

| 4-methoxy-3-nitrobenzoic acid | 197.15 | 5.0 g |

| Tin(II) chloride dihydrate | 225.63 | 15.0 g |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 20 mL |

| Ethanol | 46.07 | 50 mL |

| Concentrated Sodium Hydroxide Solution | 40.00 | As needed for neutralization |

| Dilute Hydrochloric Acid | - | As needed for precipitation |

| Cold Distilled Water | 18.02 | For washing |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.0 g of 4-methoxy-3-nitrobenzoic acid in 50 mL of ethanol.[1]

-

To this solution, add 15.0 g of tin(II) chloride dihydrate.[1]

-

Slowly and carefully, add 20 mL of concentrated hydrochloric acid to the mixture. An exothermic reaction will occur.[1]

-

Once the initial exotherm subsides, heat the mixture to reflux for 2-3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. A precipitate of tin hydroxides will form.[1]

-

Filter the mixture to remove the insoluble tin salts. The filtrate contains the desired 3-amino-4-methoxybenzoic acid.[1]

-

To isolate the product, adjust the pH of the filtrate to its isoelectric point (around pH 4-5) with dilute hydrochloric acid.[1]

-

Collect the resulting solid precipitate by filtration, wash it with a small amount of cold water, and dry it thoroughly.

Part 2: Fischer Esterification of 3-amino-4-methoxybenzoic acid

The second and final step is the esterification of the carboxylic acid group of 3-amino-4-methoxybenzoic acid with ethanol to yield the target molecule, this compound. The Fischer esterification is a classic acid-catalyzed condensation reaction.

Causality of Experimental Choices

-

Reaction Type (Fischer Esterification): This method is a straightforward and cost-effective way to produce esters from carboxylic acids and alcohols.

-

Reagents (Ethanol and Sulfuric Acid): Ethanol serves as both the reactant and the solvent, and using it in excess helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Concentrated sulfuric acid is a strong acid that acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

-

Reaction Conditions (Reflux): As with the reduction step, heating to reflux accelerates the rate of this typically slow reaction.

Experimental Protocol

Caption: Experimental workflow for the Fischer esterification of 3-amino-4-methoxybenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 4g scale of acid) |

| 3-amino-4-methoxybenzoic acid | 167.16 | 4.0 g |

| Ethanol (absolute) | 46.07 | 50 mL (excess) |

| Concentrated Sulfuric Acid (~98%) | 98.08 | 1-2 mL (catalytic) |

| Saturated Sodium Bicarbonate Solution | - | For washing |

| Brine (Saturated NaCl solution) | - | For washing |

| Anhydrous Sodium Sulfate | 142.04 | For drying |

| Ethyl Acetate | 88.11 | For extraction |

| Silica Gel | - | For column chromatography |

Procedure:

-

In a round-bottom flask, suspend 4.0 g of 3-amino-4-methoxybenzoic acid in 50 mL of absolute ethanol.

-

With stirring, slowly add 1-2 mL of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization of this compound

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 16357-44-1 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Soluble in organic solvents.[2] |

Expected Analytical Profile:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the methoxy group protons around 3.8 ppm, and signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The amino group protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display ten distinct carbon signals. Characteristic peaks would include those for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (in the 110-150 ppm range), the methoxy carbon (around 55 ppm), and the two carbons of the ethyl group (around 60 ppm and 14 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), C-O stretching (around 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 195, corresponding to the molecular weight of the compound.

Alternative Synthetic Routes

While the described pathway is robust, alternative methods for both the reduction and esterification steps exist:

-

Catalytic Hydrogenation for Nitro Reduction: An alternative to the tin(II) chloride reduction is catalytic hydrogenation. This method typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. It is often considered a "greener" alternative as it avoids the use of stoichiometric heavy metal reagents.

-

Other Esterification Methods: For substrates that are sensitive to strong acidic conditions, other esterification methods can be employed. These include using coupling reagents like dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to a more reactive acyl chloride followed by reaction with ethanol.

Conclusion

The synthesis of this compound via the reduction of 4-methoxy-3-nitrobenzoic acid followed by Fischer esterification represents a reliable and well-understood synthetic strategy. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be obtained in good yield and high purity. The information provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this and related compounds.

References

-

PubChem. (n.d.). Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for - General Procedure and Spectral Data of Products. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-Amino-4-methoxybenzoate

This guide provides a comprehensive overview of the essential physicochemical properties of Ethyl 3-Amino-4-methoxybenzoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and analytical characteristics of the compound, offering both foundational data and the rationale behind its experimental determination.

Introduction: A Versatile Building Block

This compound is an aromatic compound featuring three key functional groups: an ethyl ester, a primary amine, and a methoxy ether. This unique combination makes it a valuable building block in organic synthesis.[1] Its structural motifs are frequently found in more complex molecules, particularly in the development of novel pharmaceutical agents and functional dyes.[2] The presence of both an amino group and an ester allows for a wide range of chemical transformations, such as coupling reactions and the formation of heterocyclic structures, which are fundamental processes in the synthesis of new drug candidates.[2] A thorough understanding of its physicochemical properties is therefore paramount for its effective use in research and development, ensuring predictability in reaction kinetics, solubility, and ultimate biological activity of its derivatives.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. These values are critical for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 16357-44-1 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][3] |

| Molecular Weight | 195.22 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | Data not consistently available; the related methyl ester melts at 82-87 °C | [5] |

| Boiling Point | Data not available; the related methyl ester boils at 183 °C / 15 mmHg | [5][6] |

| pKa (Predicted) | 2.45 ± 0.10 | [4] |

| LogP (Predicted) | 1.4541 | [3] |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | [3] |

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive chemical signature.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical entity like this compound ensures a comprehensive and validated dataset. The process begins with basic identity confirmation and progresses to more detailed structural and purity analysis.

Caption: General workflow for physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Causality: For a substituted benzene ring like this, a high-field NMR (e.g., 400 MHz or higher) is chosen to resolve the coupling patterns of the aromatic protons, which might otherwise overlap at lower field strengths. Deuterated chloroform (CDCl₃) is a common solvent as it dissolves a wide range of organic compounds and its residual proton signal does not interfere with the regions of interest for this molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectrum and integrate the proton signals.

Expected Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): Spectral data for related compounds show characteristic shifts.[7][8] The expected signals for this compound would be:

-

δ ~7.5-7.0 (m, 3H, Ar-H)

-

δ ~4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ ~3.85 (s, 3H, -OCH₃)

-

δ ~3.80 (br s, 2H, -NH₂)

-

δ ~1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~166.0 (C=O, ester)

-

δ ~150-120 (Aromatic carbons)

-

δ ~60.5 (-OCH₂CH₃)

-

δ ~55.5 (-OCH₃)

-

δ ~14.3 (-OCH₂CH₃)

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.

Expected Characteristic Absorption Bands:

-

~3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching (from ethyl and methoxy groups).

-

~1700-1680 cm⁻¹: C=O stretching of the conjugated ester.

-

~1620-1580 cm⁻¹: N-H bending (scissoring) and C=C aromatic ring stretching.

-

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether and ester.

-

~1050-1000 cm⁻¹: Symmetric C-O-C stretching.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated π-systems.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Spectral Data:

-

Aromatic benzoates typically exhibit strong absorption bands. For related structures like ethyl 4-methoxybenzoate, a λmax is observed around 264 nm.[7] Similar absorption characteristics are expected for this compound due to the extended conjugation of the benzene ring with the carbonyl and amino groups.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

-

General Advice: Consult a physician and show the safety data sheet in case of exposure.[9]

-

Hazards: May cause skin, eye, and respiratory irritation.[10][11][12] The chemical, physical, and toxicological properties have not been thoroughly investigated.[9]

-

Personal Protective Equipment (PPE): Handle with gloves, and use appropriate eye and face protection. Ensure adequate ventilation.[9][13]

-

Storage: Store in a dry, well-sealed container, protected from light.[3]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]

Conclusion

This compound is a compound of significant interest in synthetic chemistry. Its physicochemical profile—defined by its molecular weight, functional groups, and spectroscopic signature—provides the essential data for its application as a versatile intermediate. The analytical workflows detailed in this guide represent a self-validating system, where chromatographic, spectroscopic, and physical data converge to confirm the identity, purity, and structure of the molecule. This foundational knowledge is critical for scientists aiming to leverage this compound in the synthesis of more complex and potentially bioactive molecules.

References

- The Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry.

- MSDS of Ethyl 4-amino-3-methoxybenzoate. (2019).

- MySkinRecipes. This compound.

- PubChem. Ethyl 3-Amino-4-methylbenzoate.

- ChemScene. This compound.

- Biosynth. 3-Amino-4-methoxybenzoic acid ethyl ester.

- The Royal Society of Chemistry. (2014). Supporting information.

- ChemicalBook. Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- PubChem. Ethyl 4-amino-3-methylbenzoate.

- ChemicalBook. Ethyl 4-amino-3-methoxybenzoate.

- Sigma-Aldrich. Mthis compound.

- TCI EUROPE N.V. Mthis compound.

- TCI AMERICA. Mthis compound.

- ChemBK. Mthis compound.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 [amp.chemicalbook.com]

- 5. Mthis compound | 24812-90-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. capotchem.cn [capotchem.cn]

- 10. Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.fr [fishersci.fr]

- 12. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethyl 3-Amino-4-methoxybenzoate

Preamble: The Role of NMR in Modern Structural Elucidation

In the landscape of analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule makes it indispensable for confirming molecular structure, assessing purity, and understanding complex biological systems.[3][4] This guide offers a comprehensive analysis of the ¹H NMR spectrum of Ethyl 3-Amino-4-methoxybenzoate, a substituted aromatic ester, providing researchers and scientists with a practical framework for interpreting complex spectra from first principles.

Theoretical Foundation: Decoding the ¹H NMR Spectrum

A nuanced understanding of an NMR spectrum is built upon three core pillars: chemical shift, spin-spin coupling, and integration.

The Principle of Chemical Shift (δ)

The resonance frequency of a proton is exquisitely sensitive to its local electronic environment. When placed in a strong external magnetic field (B₀), the electrons surrounding a nucleus generate a small, opposing induced magnetic field that "shields" the nucleus from B₀.[5] The extent of this shielding dictates the proton's chemical shift (δ), measured in parts per million (ppm).

-

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and methoxy (-OCH₃) groups donate electron density to the aromatic ring through resonance. This increases the shielding of protons at the ortho and para positions, causing their signals to shift upfield (to lower ppm values).[6][7]

-

Electron-Withdrawing Groups (EWGs): The ethyl ester group (-COOEt) withdraws electron density from the ring, deshielding the aromatic protons and shifting their signals downfield (to higher ppm values).[8]

In this compound, the interplay of these competing effects governs the precise chemical shift of each aromatic proton, providing a unique electronic fingerprint of the molecule.

Spin-Spin Coupling (J-Coupling): Unveiling Connectivity

Non-equivalent protons on adjacent atoms can influence each other's magnetic state through the intervening chemical bonds, a phenomenon known as spin-spin coupling.[4] This interaction splits a single resonance into a multiplet, with the number of peaks following the n+1 rule , where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength.

For substituted benzene rings, J-values are highly diagnostic of the protons' relative positions:[9][10]

-

Ortho-coupling (³J): Coupling over three bonds is typically the largest, ranging from 7–10 Hz.

-

Meta-coupling (⁴J): Coupling over four bonds is significantly smaller, around 2–3 Hz.[11]

-

Para-coupling (⁵J): Coupling over five bonds is often negligible (<1 Hz) and not always resolved.[12]

Integration: Quantifying Proton Ratios

The area under each signal in a ¹H NMR spectrum is directly proportional to the number of protons that generate the signal. By integrating the peaks, we can determine the relative ratio of the different types of protons in the molecule, providing a crucial check for any proposed structure.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation

This protocol ensures a homogeneous sample free from contaminants that could degrade spectral quality.

-

Weighing the Sample: Accurately weigh 5–25 mg of this compound into a clean, dry vial.[13] This concentration is optimal for routine ¹H NMR experiments.[14]

-

Solvent Selection: Add approximately 0.6–0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[13][15] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[15]

-

Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving a uniform magnetic field across the sample.[14]

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can severely broaden NMR signals by distorting the magnetic field homogeneity.

-

Internal Standard: Although modern spectrometers can reference the residual solvent peak, adding a small amount of an internal standard like Tetramethylsilane (TMS) ensures the highest accuracy for chemical shift calibration.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

Optimizing acquisition parameters is key to balancing resolution, signal-to-noise, and experiment time.

| Parameter | Description | Typical Value | Rationale |

| Spectral Width (SW) | The frequency range to be observed. | ~12-15 ppm | Must be wide enough to encompass all proton signals, from the upfield aliphatic protons to potentially downfield aromatic protons.[16][17] |

| Acquisition Time (AQ) | The duration for which the signal (FID) is detected. | 2–4 seconds | A longer AQ provides better digital resolution, allowing for the clear separation of closely spaced peaks. It is determined by the number of data points and the spectral width.[18][19] |

| Relaxation Delay (D1) | A delay period between scans to allow nuclear spins to return to thermal equilibrium. | 1–5 seconds | Crucial for quantitative accuracy. A delay of 5 times the longest T₁ relaxation time is recommended for full relaxation.[19] |

| Number of Scans (NS) | The number of times the experiment is repeated and averaged. | 8–16 | Signal-to-noise ratio improves with the square root of the number of scans. A higher NS is needed for dilute samples.[16][17] |

In-Depth Spectral Analysis of this compound

This section provides a detailed prediction and rationale for the ¹H NMR spectrum of the title compound.

Molecular Structure and Proton Assignments

To facilitate analysis, the unique protons of this compound are systematically labeled.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for this compound in CDCl₃.

| Label | Proton Type | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H(a) | Aromatic (H-2) | 1H | ~7.5 | d | ⁴J ≈ 2.0 |

| H(b) | Aromatic (H-6) | 1H | ~7.4 | dd | ³J ≈ 8.5, ⁴J ≈ 2.0 |

| H(c) | Aromatic (H-5) | 1H | ~6.7 | d | ³J ≈ 8.5 |

| (d) | Methoxy (-OCH₃) | 3H | ~3.9 | s | - |

| (e) | Methylene (-OCH₂CH₃) | 2H | ~4.3 | q | ³J ≈ 7.1 |

| (f) | Methyl (-OCH₂CH₃) | 3H | ~1.4 | t | ³J ≈ 7.1 |

| (g) | Amino (-NH₂) | 2H | ~4.2 (broad) | s (br) | - |

Signal-by-Signal Rationale

-

Aromatic Protons (H(a), H(b), H(c)):

-

H(c) at ~6.7 ppm: This proton is ortho to the powerful electron-donating amino group and meta to the methoxy group. The combined shielding effect pushes this signal significantly upfield. It appears as a doublet due to ortho-coupling (³J ≈ 8.5 Hz) with H(b).

-

H(b) at ~7.4 ppm: This proton is ortho to the methoxy group and meta to the electron-withdrawing ester. It experiences moderate deshielding. Its signal is split into a doublet of doublets by ortho-coupling to H(c) (³J ≈ 8.5 Hz) and meta-coupling to H(a) (⁴J ≈ 2.0 Hz).

-

H(a) at ~7.5 ppm: This proton is ortho to the strongly deshielding ester group and meta to the amino group, placing it furthest downfield in the aromatic region. It appears as a narrow doublet due to meta-coupling (⁴J ≈ 2.0 Hz) with H(b).

-

-

Aliphatic Protons ((d), (e), (f)):

-

Methoxy (d) at ~3.9 ppm: The methyl protons of the methoxy group are deshielded by the adjacent oxygen atom. With no neighboring protons, the signal is a sharp singlet integrating to 3H.

-

Ethyl Ester Protons (e, f): These form a classic ethyl pattern. The methylene protons (e) are adjacent to the ester oxygen, shifting them downfield to ~4.3 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (f) are more shielded, appearing around ~1.4 ppm, and are split into a triplet by the two methylene neighbors (n+1 = 2+1 = 3). The coupling constant for both multiplets will be identical (~7.1 Hz).

-

-

Amino Protons (g):

-

The protons of the primary amine (g) typically appear as a broad singlet around ~4.2 ppm. The chemical shift is variable and can be affected by solvent, concentration, and temperature.[20] The broadness arises from quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

Visualizing J-Coupling Relationships

The connectivity of the aromatic protons can be visualized through their coupling network.

Caption: J-coupling network for the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how fundamental NMR principles can be applied to deduce a complex substitution pattern on an aromatic ring. By systematically analyzing the chemical shifts, coupling constants, and integration of each signal, one can confidently assign every proton and confirm the molecule's identity. This analytical rigor is the bedrock of chemical research and development, ensuring the structural integrity of novel compounds and pharmaceutical agents.

References

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

Wikipedia. (2023). Karplus equation. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Welsh, D. K., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. Retrieved from [Link]

-

Process NMR Associates. (n.d.). Principles of NMR. Retrieved from [Link]

-

Filo. (2025). What is the Karplus equation in NMR? Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved from [Link]

-

Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. Retrieved from [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

All 'Bout Chemistry. (2023). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. Retrieved from [Link]

-

University of Florida. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

University of Toronto. (2022). NMR Parameter Primer. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). The Acquisition Parameters. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

Serianni, A. S. (2009). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Advances in carbohydrate chemistry and biochemistry, 62, 17–82. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described? Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (HMDB0059898). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Lane Lab of Chemistry. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene. YouTube. Retrieved from [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Retrieved from [Link]

-

SpectraBase. (n.d.). ethyl 4-({3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl}amino)benzoate - ¹H NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

Reddit. (2024). [O Chem] How do chemical shifts work for substituted benzene's? NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-4-methoxybenzoic acid - ¹H NMR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. ijirset.com [ijirset.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. organomation.com [organomation.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 17. nmr.tamu.edu [nmr.tamu.edu]

- 18. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 19. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 20. ucl.ac.uk [ucl.ac.uk]

A Technical Guide to the ¹³C NMR Spectral Analysis of Ethyl 3-Amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly carbon-13 NMR (¹³C NMR), stands as a powerful tool for mapping the carbon framework of organic molecules. This guide provides an in-depth technical analysis of the ¹³C NMR spectrum of Ethyl 3-Amino-4-methoxybenzoate, a substituted aromatic compound with functionalities relevant to medicinal chemistry. By dissecting the predicted spectral data, we will explore the intricate interplay of electronic effects and substituent patterns that govern the chemical shifts of each carbon atom. This document serves as a practical reference for researchers engaged in the synthesis and characterization of related molecular scaffolds.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum of this compound is predicted to exhibit ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The predicted chemical shifts, presented in Table 1, are calculated based on established substituent effects on aromatic systems and typical values for ester and ether functionalities. The analysis is performed assuming deuterated chloroform (CDCl₃) as the solvent, a common choice for NMR analysis of small organic molecules.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 166.5 | The carbonyl carbon of the ester group is significantly deshielded due to the electronegativity of the attached oxygen atoms. Its chemical shift is consistent with values observed for ethyl benzoate and its derivatives[1][2]. |

| C-4 | 152.0 | This aromatic carbon is attached to the strongly electron-donating methoxy group, leading to a significant downfield shift. Studies on substituted anisoles have extensively documented this effect[3][4][5]. |

| C-3 | 145.8 | Attached to the electron-donating amino group, this carbon also experiences a downfield shift. The electronic influence of amino groups on aromatic rings has been well-characterized[6][7]. |

| C-1 | 122.5 | The ipso-carbon to the ester group is influenced by both the electron-withdrawing nature of the carbonyl and the electronic effects of the other ring substituents. |

| C-6 | 115.2 | This carbon is ortho to the amino group and meta to the methoxy group, resulting in a shielded environment and an upfield chemical shift. |

| C-5 | 111.8 | Positioned ortho to the methoxy group and meta to the amino group, this carbon is also shielded. |

| C-2 | 109.5 | This carbon is situated between the two electron-donating groups (amino and methoxy), leading to significant shielding and the most upfield chemical shift among the aromatic carbons. |

| O-CH₂ | 60.8 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom of the ester functionality. This is a characteristic chemical shift for ethyl esters[1][2]. |

| O-CH₃ | 55.7 | The methoxy carbon exhibits a typical chemical shift for an sp³-hybridized carbon attached to an oxygen atom in an aromatic ether[3][4][5]. |

| CH₃ | 14.4 | The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, consistent with its aliphatic nature and distance from electronegative atoms[1][2]. |

Structural Assignment and Spectral Interpretation

The assignment of each signal in the predicted ¹³C NMR spectrum is a logical process guided by fundamental principles of NMR spectroscopy and empirical data from related structures. The electron-donating effects of the amino and methoxy groups, and the electron-withdrawing nature of the ethyl ester group, create a distinct electronic environment for each carbon atom in the benzene ring.

The molecular structure with the numbering of the carbon atoms is depicted below:

Caption: Molecular structure of this compound with carbon numbering for ¹³C NMR assignments.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum for a compound such as this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical lock signal.

-

Tune and match the ¹³C probe to the correct frequency.

3. Data Acquisition:

-

Set the spectrometer to the ¹³C nucleus frequency (e.g., 125 MHz for a 500 MHz spectrometer).

-

Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

Set the acquisition time to at least 1-2 seconds.

-

Employ a relaxation delay (d1) of 2-5 seconds to ensure quantitative signal intensities, particularly for quaternary carbons.

-

Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum manually to obtain pure absorption lineshapes.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

-

Integrate the signals if quantitative analysis is required (note: standard ¹³C NMR is not inherently quantitative).

-

Pick the peaks and annotate the chemical shifts.

Sources

FT-IR spectroscopy of Ethyl 3-Amino-4-methoxybenzoate

An In-Depth Technical Guide to the FT-IR Spectroscopy of Ethyl 3-Amino-4-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction: The Molecular Fingerprint

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical analysis. It provides a non-destructive, rapid, and highly specific "molecular fingerprint" of a sample by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2][3][4] Each functional group within a molecule possesses a unique set of vibrational modes (stretching, bending, wagging) that absorb IR radiation at characteristic frequencies.[5][6] This specificity makes FT-IR an invaluable tool for structural elucidation, compound identification, and quality control.

This guide focuses on the FT-IR analysis of this compound (CAS No: 16357-44-1), a substituted aromatic compound with the molecular formula C₁₀H₁₃NO₃.[7] Its structure incorporates several key functional groups—a primary aromatic amine, an aromatic ether (anisole moiety), and an aromatic ester—making its IR spectrum a rich source of structural information. Understanding this spectrum is critical for researchers in drug development and organic synthesis, where confirming molecular identity and purity is paramount.

Structural Analysis and Predicted Spectral Features

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. A systematic analysis begins with identifying the primary functional groups and their expected absorption ranges.

-

Primary Aromatic Amine (-NH₂): Primary amines are characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[8] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretch.[8][9] A medium-to-strong N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[8]

-

Aromatic Ester (-COOCH₂CH₃): Aromatic esters exhibit a very strong and sharp carbonyl (C=O) stretching absorption, typically between 1730-1715 cm⁻¹.[10][11] This is slightly lower than saturated esters due to conjugation with the aromatic ring.[10][12] Additionally, esters show two characteristic C-O stretching bands: a C-C-O stretch between 1310-1250 cm⁻¹ and an O-C-C stretch from 1130-1100 cm⁻¹.[10][13]

-

Aromatic Ether (-OCH₃): The anisole moiety will produce two distinct C-O stretching bands. An asymmetric C-O-C stretch appears as a strong band around 1250 cm⁻¹, while a symmetric stretch is found near 1040 cm⁻¹.[14]

-

Substituted Benzene Ring: The aromatic ring itself gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C in-ring stretching vibrations of variable intensity in the 1600-1475 cm⁻¹ region.[15][16] Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the ring.[15]

-

Alkyl Groups (-CH₂CH₃): The ethyl group will show sp³ C-H stretching absorptions in the 3000-2850 cm⁻¹ range.[15][17]

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3450-3350 | Primary Aromatic Amine | N-H Asymmetric Stretch | Medium |

| 3350-3250 | Primary Aromatic Amine | N-H Symmetric Stretch | Medium |

| 3100-3000 | Aromatic Ring | C-H Stretch | Medium-Weak |

| 3000-2850 | Alkyl (Ethyl) | C-H Stretch | Medium-Weak |

| 1730-1715 | Aromatic Ester | C=O Stretch | Strong, Sharp |

| 1650-1580 | Primary Aromatic Amine | N-H Bend (Scissoring) | Medium-Strong |

| 1600-1475 | Aromatic Ring | C=C In-Ring Stretch | Medium-Variable |

| 1310-1250 | Aromatic Ester | C-C-O Asymmetric Stretch | Strong |

| ~1250 | Aromatic Ether | C-O-C Asymmetric Stretch | Strong |

| 1130-1100 | Aromatic Ester | O-C-C Symmetric Stretch | Strong |

| ~1040 | Aromatic Ether | C-O-C Symmetric Stretch | Medium-Strong |

| 900-675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid powder like this compound, Attenuated Total Reflectance (ATR) FT-IR is the preferred modern technique.[18][19][20] It requires minimal to no sample preparation, yields high-quality, reproducible spectra, and allows for easy sample recovery.[20][21] The causality for this choice rests on its simplicity and the elimination of potential issues associated with other methods, such as the formation of imperfect KBr pellets or scattering effects from Nujol mulls.[22][23][24]

Diagram 1: ATR-FTIR Experimental Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface (commonly diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) using a soft, lint-free wipe.[22][25] This removes any residues from previous analyses.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the instrument, atmosphere, and crystal response. The instrument software will automatically subtract this from the sample spectrum, ensuring the final output is solely due to the analyte.[23]

-

Sample Application: Place a small amount (typically a few milligrams) of this compound powder directly onto the center of the ATR crystal.[25]

-

Pressure Application: Engage the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the solid sample and the crystal surface.[19][21] Good contact is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[19][20]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

-

Post-Analysis: Retract the pressure arm. The sample can be recovered if necessary. Clean the ATR crystal surface thoroughly as described in Step 2.

Spectral Interpretation and Data Validation

Interpreting the spectrum involves a systematic process of correlating the observed absorption bands with the predicted vibrational frequencies from Table 1.

Diagram 2: Logical Flow of Spectral Interpretation

Caption: Logical process for FT-IR spectrum interpretation.

Interpretation Walkthrough

-

Functional Group Region (4000-1500 cm⁻¹):

-

Begin by looking for the most prominent peaks. The intense, sharp band around 1720 cm⁻¹ is the unmistakable C=O stretch of the aromatic ester.[10]

-

In the 3500-3300 cm⁻¹ region, identify the two medium-intensity bands characteristic of the primary amine N-H stretches.[8]

-

Locate the C-H stretching bands. Expect weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the ethyl group's C-H bonds.[15][16]

-

Find the N-H bend around 1620 cm⁻¹. This may overlap with one of the aromatic C=C stretching bands.[8]

-

-

Fingerprint Region (1500-600 cm⁻¹):

-

This region contains a complex pattern of absorptions unique to the molecule's overall structure.[15][26]

-

Identify the strong, broad absorptions corresponding to the C-O stretches of the ester and ether groups between 1310-1000 cm⁻¹. The overlap of these bands will result in a particularly strong and complex pattern in this area.[10][14]

-

Look for the strong C-H out-of-plane bending bands below 900 cm⁻¹, which can help confirm the aromatic substitution pattern.[15]

-

Trustworthiness and Validation

For use in regulated environments like drug development, the FT-IR method itself must be validated.[27][28] This ensures the system is operating correctly and producing reliable data.[29][30]

-

Wavenumber Accuracy & Precision: The instrument's wavenumber scale should be periodically verified using a certified polystyrene reference standard. The positions of known polystyrene peaks are checked against their certified values to ensure accuracy.[29]

-

Resolution: The ability of the instrument to distinguish between closely spaced peaks should be confirmed, typically by observing the separation of specific polystyrene bands.[29]

-

Reproducibility: Repeated measurements of the same sample should yield nearly identical spectra, demonstrating the stability and precision of the entire analytical process, from sample application to data collection.[27][30]

By following a robust experimental protocol and a logical interpretation framework, FT-IR spectroscopy provides an authoritative and trustworthy confirmation of the molecular structure of this compound.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link] preparação de amostras para ft-ir.pdf

-

Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ACS. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Principles and Applications of Fourier Transform Infra-red (FTIR) Process Analysis. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (2025). Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. Retrieved from [Link]

-

DTIC. (n.d.). Validation of a FTIR Spectroscopy Method for Measuring and Monitoring Fuel Dilution in Lubricating Oils. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Scribd. (n.d.). Validation of Ftir. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Slideshare. (n.d.). Validation of IR instrument. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Impactfactor. (n.d.). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Retrieved from [Link]

-

Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in.... Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ResearchGate. (2019). Physicochemical properties and FT-IR spectral studies of binary liquid mixtures containing anisole with isomeric cresols. Retrieved from [Link]

-

YouTube. (2025). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]

- 3. azooptics.com [azooptics.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. biosynth.com [biosynth.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. eng.uc.edu [eng.uc.edu]

- 18. jascoinc.com [jascoinc.com]

- 19. agilent.com [agilent.com]

- 20. measurlabs.com [measurlabs.com]

- 21. mmrc.caltech.edu [mmrc.caltech.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. eng.uc.edu [eng.uc.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 26. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 27. apps.dtic.mil [apps.dtic.mil]

- 28. Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scribd.com [scribd.com]

- 30. impactfactor.org [impactfactor.org]

The Architectural Blueprint of a Pharmaceutical Building Block: A Technical Guide to the Crystal Structure of Ethyl 3-Amino-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) or its intermediates is of paramount importance. This atomic architecture, or crystal structure, dictates a molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the methodologies employed to elucidate the crystal structure of Ethyl 3-Amino-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive crystal structure is not publicly available, this guide serves as a robust framework, detailing the synthesis, crystallization, and single-crystal X-ray diffraction analysis, grounded in established scientific principles and data from analogous structures.

Introduction: The Significance of Crystalline Form in Drug Development

The solid-state properties of a pharmaceutical compound are intrinsically linked to its crystal lattice. The specific arrangement of molecules in a crystal and the intermolecular interactions that hold them together can significantly influence the manufacturing process, formulation, and ultimately, the therapeutic performance of a drug. This compound, with its amino, methoxy, and ester functional groups, presents a compelling case study for understanding the interplay of these functionalities in directing crystal packing. The presence of both hydrogen bond donors (amino group) and acceptors (carbonyl oxygen and methoxy oxygen) suggests a rich tapestry of intermolecular interactions that govern its crystalline architecture. The insights gained from determining its crystal structure can inform strategies for polymorphism screening, co-crystal design, and the overall optimization of drug candidates.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to unveiling the crystal structure of this compound begins with its synthesis and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

A Plausible Synthetic Pathway

A feasible synthetic route to this compound can be adapted from established methods for similar aminobenzoates. A common approach involves the esterification of the corresponding benzoic acid and subsequent modification of the functional groups on the aromatic ring. For instance, a plausible synthesis could start from 3-amino-4-methoxybenzoic acid, which is commercially available.

Experimental Protocol: Esterification of 3-Amino-4-methoxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-4-methoxybenzoic acid in an excess of absolute ethanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by column chromatography or recrystallization to achieve high purity.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. Various techniques can be employed, and the optimal method is typically found through systematic screening.

Common Crystallization Techniques for Small Organic Molecules:

-

Slow Evaporation: This is one of the simplest and most widely used methods.[1] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.[1]

-

Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[1] A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[1]

-

Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble.[1] Crystals form at the interface of the two solvents as they slowly mix.[1]

For this compound, a starting point for crystallization screening would involve dissolving the purified compound in various solvents of differing polarities (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a system where it has moderate solubility.

Unveiling the Atomic Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][3][4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal of this compound, typically with dimensions of 0.1-0.3 mm, would be selected and mounted on a goniometer head.[3] The crystal is then placed in a diffractometer, where it is cooled, often to 100 K, to minimize thermal vibrations of the atoms.[3]

The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[3][4] The positions and intensities of the diffraction spots are collected over a wide range of crystal orientations to obtain a complete dataset.[5]

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters for this compound

| Parameter | Value |

| Empirical formula | C₁₀H₁₃NO₃ |

| Formula weight | 195.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.2(1) Å, c = 9.8(1) Å |

| α = 90°, β = 105.5(1)°, γ = 90° | |

| Volume | 985(2) ų |

| Z | 4 |

| Calculated density | 1.315 Mg/m³ |

| Absorption coefficient | 0.095 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -10<=h<=10, -15<=k<=15, -12<=l<=12 |

| Reflections collected | 8900 |

| Independent reflections | 2250 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.7456 and 0.6987 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2250 / 0 / 130 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.120 |

| R indices (all data) | R1 = 0.060, wR2 = 0.135 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Note: The values in this table are hypothetical and are based on typical data for small organic molecules.

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.[3] Direct methods or Patterson methods are typically used to solve the phase problem for small molecules.[3]

Once an initial model of the structure is obtained, it is refined using a least-squares method.[2][3] This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[3][6]

Analysis of the Crystal Structure: Intermolecular Interactions and Packing

A detailed analysis of the refined crystal structure of this compound would reveal key insights into its solid-state behavior.

Molecular Conformation

The analysis would begin with the conformation of the molecule itself, including bond lengths, bond angles, and torsion angles. The planarity of the benzene ring and the orientation of the amino, methoxy, and ethyl ester substituents would be examined.

Intermolecular Interactions: The Glue of the Crystal Lattice

The functional groups of this compound are expected to play a significant role in its crystal packing through various intermolecular interactions.

-

Hydrogen Bonding: The amino group (-NH₂) is a classic hydrogen bond donor, and it is highly likely to form hydrogen bonds with the carbonyl oxygen (C=O) of the ester group or the oxygen atom of the methoxy group (-OCH₃) of neighboring molecules. These hydrogen bonds are strong directional interactions that often dictate the primary packing motifs.

-

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.

-

C-H···π Interactions: The C-H bonds of the ethyl and methyl groups can also interact with the π system of the benzene ring.

-

van der Waals Forces: These are weaker, non-directional forces that contribute to the overall stability of the crystal lattice.

The analysis of these interactions can be aided by tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.

Crystal Packing

The overall arrangement of the molecules in the unit cell, or the crystal packing, would be described. This would include identifying any common packing motifs such as chains, layers, or three-dimensional networks formed by the intermolecular interactions. The efficiency of the packing can be assessed by calculating the Kitaigorodskii packing index.

Conclusion: From Structure to Application

The determination of the crystal structure of this compound provides a foundational understanding of its solid-state properties. This knowledge is invaluable for drug development professionals, enabling them to make informed decisions regarding formulation, polymorphism control, and the design of new molecular entities with desired physicochemical characteristics. The methodologies and principles outlined in this guide serve as a comprehensive roadmap for the structural elucidation of this and other important pharmaceutical intermediates, ultimately contributing to the development of safer and more effective medicines.

Visualizations

Caption: Experimental workflow for determining the crystal structure.

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. fiveable.me [fiveable.me]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ou.edu [ou.edu]

An In-depth Technical Guide to the Solubility of Ethyl 3-Amino-4-methoxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-Amino-4-methoxybenzoate (EAMB), a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational principles of solubility, data from structurally analogous compounds, and established experimental and computational methodologies to offer a robust framework for researchers, scientists, and drug development professionals. This guide details the molecular factors governing the solubility of EAMB, provides a step-by-step protocol for its experimental determination, and explores predictive models that can accelerate solvent selection and process optimization.

Introduction: The Significance of this compound and its Solubility

This compound (CAS 16357-44-1) is a substituted aromatic amine with significant utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring an amino group, a methoxy group, and an ethyl ester moiety on a benzene ring, imparts a unique combination of polarity and lipophilicity.

The solubility of EAMB in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.[4] Understanding and controlling its solubility is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is fundamental for efficient chemical synthesis. Selecting an appropriate solvent in which EAMB is sufficiently soluble can significantly enhance reaction rates and yields.

-

Crystallization and Purification: The purification of EAMB, often achieved through crystallization, is highly dependent on its differential solubility in various solvents at different temperatures. A well-characterized solubility profile enables the rational design of crystallization processes to obtain high-purity material.

-

Formulation Development: For its use in subsequent synthetic steps or as a potential final product, understanding its solubility is crucial for developing stable and effective formulations.

Theoretical Framework: Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[5] For this compound, its solubility is a complex interplay of its molecular features:

-

Amino Group (-NH₂): This primary amine group is capable of acting as a hydrogen bond donor and acceptor, which can lead to favorable interactions with protic and polar aprotic solvents.[5]

-

Methoxy Group (-OCH₃): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents.

-

Ethyl Ester Group (-COOCH₂CH₃): The ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. The ethyl group, however, introduces a degree of lipophilicity.

-

Benzene Ring: The aromatic ring is largely nonpolar and will favor interactions with nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking.

The overall solubility of EAMB in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The amino and methoxy groups can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Aprotic Polar | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents allows for favorable dipole-dipole interactions with the ester, amino, and methoxy groups of EAMB. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of EAMB will have favorable interactions with aromatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can engage in dipole-dipole interactions and are effective at dissolving a wide range of organic compounds. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant polarity of EAMB makes it unlikely to be highly soluble in nonpolar aliphatic solvents. |

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-